molecular formula C12H16N4O3S B3012751 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine CAS No. 1396710-77-2

4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine

Cat. No. B3012751
M. Wt: 296.35
InChI Key: NNXFBKHNYAAIGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that may include the formation of heterocyclic rings and the introduction of various functional groups. For instance, the Diels-Alder reaction is a common synthetic approach used to construct bicyclic structures, as seen in the synthesis of dimethyl 4a,8a-methanophthalazine-1,4-dicarboxylate . This reaction involves an inverse electron demand and can potentially be adapted to synthesize the core phthalazine structure of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical methods. For example, the Hirshfeld surface analysis and molecular docking studies have been used to understand the intermolecular interactions and potential biological activity of a synthesized Schiff base compound . These techniques could be applied to 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine to gain insights into its molecular structure and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the reactions they undergo. The compound mentioned in the second paper reacts with nucleophiles, which suggests that the phthalazine derivatives may have electrophilic sites that can be targeted for further functionalization . This information could be relevant when considering the chemical reactions that 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine can be deduced from its molecular structure. The presence of a sulfamoylamino group suggests potential for hydrogen bonding, which could affect its solubility and interaction with biological molecules. The phthalazine core may contribute to the compound's aromaticity and stability. Spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as computational methods like DFT, could be employed to characterize these properties, as demonstrated in the analysis of a Schiff base compound .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of compounds with structural similarities to "4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine," exploring their chemical behaviors and potential applications. For instance, the development of novel triazepines, pyrimidines, and azoles through the utilization of toluenesulfonamide derivatives showcases the adaptability and utility of such compounds in synthesizing a wide range of heterocyclic compounds with potential biological and industrial applications (Khodairy, Ali, & El-wassimy, 2016).

Environmental and Biological Impact

Studies have also investigated the environmental fate and biological impact of related compounds. For example, the potential of esterase DmtH in transforming plastic additive dimethyl terephthalate to less toxic mono-methyl terephthalate highlights the environmental significance of understanding and utilizing such reactions to mitigate pollution (Cheng et al., 2020).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of bis-1,3,4-oxadiazoline derivatives, including reactions with dimethyl terephthalate, have revealed their effectiveness against certain bacterial strains, indicating the potential of these compounds in developing new antimicrobial agents (Li, Dan, & Fu, 2008).

Pharmacological Applications

While the direct pharmacological applications of "4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine" were not discussed in the available literature, the exploration of structurally related compounds in pharmacology, such as the evaluation of new antifolate drugs against Bacillus anthracis, underscores the potential for discovering new therapeutic agents (Nammalwar, Muddala, Bourne, Henry, Bourne, Bunce, Barrow, Berlin, & Barrow, 2014).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current literature. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research and application of this compound are not specified in the available literature. However, compounds with similar structures have been studied for various applications, including as anti-cancer agents5.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research and experimental data would be required.


properties

IUPAC Name

4-[(dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-15(2)20(18,19)13-8-11-9-6-4-5-7-10(9)12(17)16(3)14-11/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXFBKHNYAAIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine

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